1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose
Overview
Description
1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose is a complex organic compound that belongs to the class of glycosides. These compounds are characterized by the presence of a sugar moiety (glucofuranose) linked to various functional groups, which can significantly influence their chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose typically involves multiple steps, starting from a suitable sugar precursor. Common steps may include:
Protection of hydroxyl groups: Using protecting groups like acetals or ketals to prevent unwanted reactions.
Functional group modifications: Introducing the methanesulfonate and acetate groups through esterification or sulfonation reactions.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study carbohydrate-protein interactions.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating signal transduction pathways.
Influence on cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-a-D-Glucofuranose: Lacks the acetate and methanesulfonate groups.
1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate-a-D-Glucofuranose: Lacks the methanesulfonate group.
1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 5-Methanesulfonate-a-D-Glucofuranose: Lacks the acetate group.
Uniqueness
The presence of both acetate and methanesulfonate groups in 1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose makes it unique compared to similar compounds
Properties
IUPAC Name |
[(2R)-2-[(3aR,5S,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O9S/c1-12(20)23-11-14(28-29(4,21)22)15-16(24-10-13-8-6-5-7-9-13)17-18(25-15)27-19(2,3)26-17/h5-9,14-18H,10-11H2,1-4H3/t14-,15-,16+,17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSQKRSESJUVPD-UYTYNIKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3)OS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)OS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117111 | |
Record name | α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84563-90-6 | |
Record name | α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84563-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201117111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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